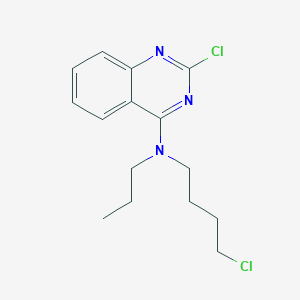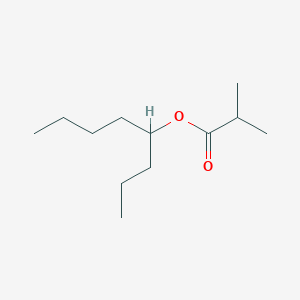
2-Propanone, 1,3-bis(3-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propanone, 1,3-bis(3-methylphenyl)- is an organic compound with the molecular formula C17H18O It is a derivative of acetone where two phenyl groups, each substituted with a methyl group at the meta position, are attached to the central carbon atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanone, 1,3-bis(3-methylphenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses acetone as the starting material and involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Formation of the acylium ion: Acetone reacts with aluminum chloride to form the acylium ion.
Electrophilic aromatic substitution: The acylium ion then reacts with 3-methylphenyl groups to form the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-Propanone, 1,3-bis(3-methylphenyl)- can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to convert the ketone group into an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: HNO3 for nitration, Br2 in the presence of a catalyst for bromination.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
科学研究应用
2-Propanone, 1,3-bis(3-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of polymers and resins, where its aromatic structure contributes to the stability and properties of the final product.
作用机制
The mechanism by which 2-Propanone, 1,3-bis(3-methylphenyl)- exerts its effects depends on the specific reaction or application. In general, the compound can act as an electrophile in various chemical reactions due to the presence of the carbonyl group. This allows it to participate in nucleophilic addition and substitution reactions. The aromatic rings can also undergo electrophilic substitution, making the compound versatile in organic synthesis.
相似化合物的比较
- 2-Propanone, 1,3-diphenyl-
- 2-Propanone, 1,3-bis(4-methylphenyl)-
- 2-Propanone, 1,3-bis(4-methoxyphenyl)-
Comparison: 2-Propanone, 1,3-bis(3-methylphenyl)- is unique due to the position of the methyl groups on the aromatic rings. This structural difference can influence the compound’s reactivity and the types of reactions it undergoes. For example, the meta-substitution pattern can affect the electron density on the aromatic ring, making it more or less reactive in electrophilic substitution reactions compared to its para-substituted analogs.
属性
CAS 编号 |
83598-09-8 |
|---|---|
分子式 |
C17H18O |
分子量 |
238.32 g/mol |
IUPAC 名称 |
1,3-bis(3-methylphenyl)propan-2-one |
InChI |
InChI=1S/C17H18O/c1-13-5-3-7-15(9-13)11-17(18)12-16-8-4-6-14(2)10-16/h3-10H,11-12H2,1-2H3 |
InChI 键 |
WGDOQXLDQCLKHA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CC(=O)CC2=CC=CC(=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,3,4,7,7-Hexachloro-5-[(4-chlorophenoxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B14422808.png)
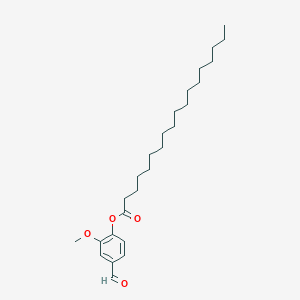
![Tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride](/img/structure/B14422821.png)
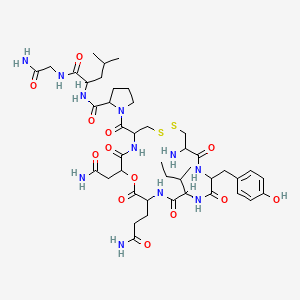
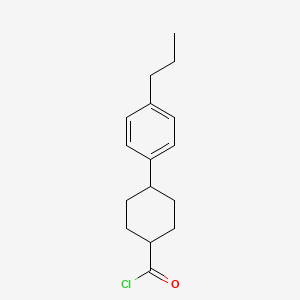
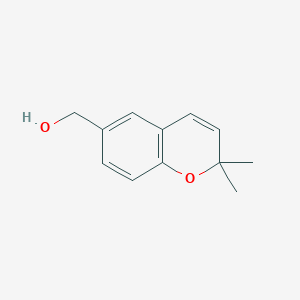
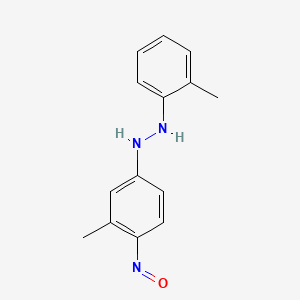
![5-([1,1'-Biphenyl]-4-yl)-2-(4-ethylphenyl)-1,3-oxazole](/img/structure/B14422842.png)

